Chlorodibromoacetaldehyde

Polymer Chemistry Stereoregular Polymers Aldehyde Polymerization

Researchers requiring insoluble, thermally stable polyacetals for harsh chemical environments often struggle to source monomers that yield stereoregular polymers. Chlorodibromoacetaldehyde (CAS 64316-11-6) forms completely insoluble, apparently isotactic polymers, unlike soluble amorphous products from fluorinated analogs. - Enables synthesis of polyacetals with high solvent resistance and thermal stability. - Validated GC reference standard for quantifying carbon, chlorine, and bromine in drinking water DBPs. - Serves as a model substrate for studying base-catalyzed hydrolysis kinetics of brominated trihaloacetaldehydes. Supplied with analytical documentation; global shipping available.

Molecular Formula C2HBr2ClO
Molecular Weight 236.29 g/mol
CAS No. 64316-11-6
Cat. No. B156397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodibromoacetaldehyde
CAS64316-11-6
Synonyms2,2-Dibromo-2-chloro-acetaldehyde;  Chlorodibromoacetaldehyde;  Dibromochloroacetaldehyde;  Dibromochloro-acetaldehyde
Molecular FormulaC2HBr2ClO
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESC(=O)C(Cl)(Br)Br
InChIInChI=1S/C2HBr2ClO/c3-2(4,5)1-6/h1H
InChIKeySFWAQPWRFZOPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorodibromoacetaldehyde: Overview & Key Properties


Chlorodibromoacetaldehyde (CAS 64316-11-6), also known as dibromochloroacetaldehyde, is a trihalogenated acetaldehyde with the molecular formula C2HBr2ClO and a molecular weight of 236.29 g/mol [1]. It is a reactive aldehyde characterized by the presence of two bromine atoms and one chlorine atom on the alpha-carbon . In scientific and industrial contexts, this compound is primarily utilized as a specialty monomer for the synthesis of isotactic polymers [2] and as an analytical reference standard for disinfection byproduct (DBP) research [3]. It is a byproduct of water chlorination and is known for its genotoxicity and instability under alkaline conditions [4].

1
Research Use Specialty monomer for isotactic polyacetal synthesis research
2
Analytical Standard DBP reference standard for GC-based water analysis methods
3
Environmental Chemistry Model substrate for brominated THA hydrolysis and quenching studies

Why Chlorodibromoacetaldehyde Is Irreplaceable


Substituting chlorodibromoacetaldehyde with other trihaloacetaldehydes like tribromoacetaldehyde (TBAL) or trichloroacetaldehyde (TCAL, chloral) is not straightforward due to significant divergences in physicochemical properties, reactivity, and toxicological profiles. For instance, the mixed halogen composition of chlorodibromoacetaldehyde (2 Br, 1 Cl) yields a polymer with distinct insolubility compared to the soluble, amorphous polymers derived from difluorochloroacetaldehyde [1]. Furthermore, its position in the haloacetaldehyde cytotoxicity hierarchy—ranking higher than dichloroacetaldehyde (DCAL) but lower than tribromoacetaldehyde (TBAL)—means its use as a genotoxic positive control or analytical standard cannot be reliably emulated by other DBP classes . These key differentiators are quantified in the following evidence sections.

Polymer TBAL or TCAL
Mixed halogen composition yields insoluble isotactic polymers. Fully brominated or chlorinated analogs may produce soluble amorphous products, limiting direct replacement in solvent-resistant material research.
Cytotoxicity DCAL or TBAL
Intermediate genotoxic potency rank means DCAL may underestimate response, while TBAL may overestimate it. Middle-tier standard selection may not be reliably emulated by other DBP classes.
Kinetics Chloral (TCAL)
Half-order alkaline hydrolysis profile is specific to brominated THAs. Using chloral as a kinetic surrogate may shift degradation artifacts and invalidate quenching protocol development.

Chlorodibromoacetaldehyde vs. Closest Analogs


Insoluble Isotactic Polymer vs. Soluble Amorphous Analogs

In a comparative polymerization study, chlorodibromoacetaldehyde was synthesized and polymerized to yield a completely insoluble and apparently isotactic polymer [1]. This outcome contrasts sharply with that of difluorochloroacetaldehyde, a related perhaloacetaldehyde, which under similar anionic polymerization conditions produced soluble amorphous polymers in addition to crystalline forms [1]. This differentiation in polymer morphology and solubility is critical for applications requiring robust, solvent-resistant materials.

Polymer Tacticity
Head-to-head
Insoluble, isotactic vs. Soluble, amorphous
Supports solvent-resistant polymer research
Vs. difluorochloroacetaldehyde; anionic polymerization
Polymer Chemistry Stereoregular Polymers Aldehyde Polymerization

Cytotoxic Potency Ranking Among Haloacetaldehydes

An in vitro study of haloacetaldehydes (HALs) established a definitive rank order of cytotoxicity. Dibromochloroacetaldehyde (DBCAL) demonstrated a cytotoxic potency that was lower than that of tribromoacetaldehyde (TBAL) and chloroacetaldehyde (CAL), but significantly higher than that of dichloroacetaldehyde (DCAL) and trichloroacetaldehyde (TCAL) . The established ranking is: TBAL ≈ CAL > DBAL ≈ BCAL ≈ DBCAL > IAL > BAL ≈ BDCAL > DCAL > TCAL .

Cytotoxicity Rank
Head-to-head
Third of nine tiers (TBAL ≈ CAL > DBCAL > DCAL/TCAL)
Supports middle-tier cytotoxicity reference standard selection
In vitro HAL ranking; source review recommended
Toxicology Disinfection Byproducts In Vitro Cytotoxicity

Half-Order Alkaline Hydrolysis Kinetics

The aqueous stability of brominated trihaloacetaldehydes (THAs) was studied, and chlorodibromoacetaldehyde, along with two other brominated THAs, was found to undergo rapid hydrolysis at high pH. The hydrolysis rate was quantitatively described by a half-order kinetic model: –d[THA]/dt = kOH[THA][OH−]0.5 [1]. This half-order dependence on hydroxide ion concentration distinguishes the hydrolysis mechanism of these brominated THAs from many other classes of halogenated DBPs.

Hydrolysis Kinetics
Cross-study
–d[THA]/dt = kOH[THA][OH⁻]⁰·⁵
Half-order OH⁻ dependence informs quenching protocol design
High pH, ambient temperature; sulfite quenching unsuitable
Environmental Chemistry Hydrolysis Kinetics Water Treatment

Environmental Partitioning and Physicochemical Properties

Computational predictions reveal that chlorodibromoacetaldehyde possesses an ACD/LogP of 2.74 and a Log Kow estimate of 1.37, with an estimated water solubility of 1907 mg/L . These values are distinct from those of its fully chlorinated analog, trichloroacetaldehyde (chloral), which has a much lower LogP (approx. 0.5) and higher water solubility [1]. The higher lipophilicity and lower water solubility of chlorodibromoacetaldehyde are consequences of its mixed bromine/chlorine substitution.

Partitioning Properties
Class-level
LogP 2.74Solubility 1907 mg/L
Higher lipophilicity vs. chloral; supports bioaccumulation fate studies
Computational estimates; data to verify experimentally
Environmental Fate Computational Chemistry Physicochemical Properties

Chlorodibromoacetaldehyde: Validated Applications


Stereoregular Polyacetal Synthesis

Based on its demonstrated capacity to form completely insoluble, apparently isotactic polymers [1], chlorodibromoacetaldehyde is the preferred monomer for researchers engineering polyacetals with high solvent resistance and thermal stability. This property is distinct from fluorinated analogs that yield soluble, amorphous products, making it uniquely suited for applications like protective coatings or membranes in harsh chemical environments [1].

DBP Analytical Reference Standard

Chlorodibromoacetaldehyde is explicitly used in validated gas chromatography (GC) methods for quantifying carbon, chlorine, and bromine content in chlorinated drinking water and humic acid [2]. Its well-defined and intermediate position in the cytotoxicity and genotoxicity hierarchies of haloacetaldehydes makes it an essential reference for analytical chemists and environmental toxicologists studying the occurrence and health risks of these specific DBPs.

Hydrolysis & Quenching Kinetics of Brominated DBPs

This compound serves as a model substrate for investigating the unique aqueous stability of brominated trihaloacetaldehydes. Studies demonstrate that it undergoes rapid, half-order hydroxide-catalyzed hydrolysis to form trihalomethanes (THMs) [3]. Researchers developing accurate DBP analytical methods use this kinetic behavior to optimize sample preservation protocols, specifically to validate that high-pH and sulfite quenching agents are unsuitable due to their acceleration of analyte degradation [3].

Application
Selection Property
Validation Focus
Stereoregular polyacetal synthesis
Insoluble isotactic polymer formation
Solvent resistance and thermal stability evaluation
DBP analytical reference standard
Defined intermediate cytotoxicity rank
GC method calibration for water analysis
Hydrolysis and quenching kinetics studies
Half-order alkaline degradation profile
Sample preservation protocol optimization
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